molecular formula C13H18O5 B3186377 (2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol CAS No. 122788-52-7

(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol

Cat. No.: B3186377
CAS No.: 122788-52-7
M. Wt: 254.28 g/mol
InChI Key: VHMTVSXOPLUABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol is an organic compound with a complex structure that includes a dioxane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxane precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol has several scientific research applications:

Mechanism of Action

The mechanism by which (2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in skin depigmentation, it may inhibit melanin synthesis by targeting enzymes involved in the melanogenesis process .

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzaldehyde: A precursor in the synthesis of (2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol.

    Dioxane derivatives: Compounds with similar dioxane ring structures.

    Methoxyphenyl compounds: Compounds containing the methoxyphenyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-16-11-4-2-10(3-5-11)12-17-8-13(6-14,7-15)9-18-12/h2-5,12,14-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMTVSXOPLUABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(CO2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol
Reactant of Route 2
Reactant of Route 2
(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol
Reactant of Route 3
Reactant of Route 3
(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol
Reactant of Route 4
Reactant of Route 4
(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol
Reactant of Route 5
Reactant of Route 5
(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol
Reactant of Route 6
Reactant of Route 6
(2-(4-methoxyphenyl)-1,3-dioxane-5,5-diyl)dimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.